molecular formula C11H20N2O3 B8322461 Tert-butyl (1-formylpiperidin-4-yl)carbamate

Tert-butyl (1-formylpiperidin-4-yl)carbamate

Cat. No. B8322461
M. Wt: 228.29 g/mol
InChI Key: LJNVOWUPNCKQJF-UHFFFAOYSA-N
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Patent
US07268150B2

Procedure details

A chloroform solution of 2.0 g of tert-butyl piperidin-4-ylcarbamate was added to a mixed solution of 4.7 ml of acetic anhydride and 1.9 ml of formic acid, and the reaction mixture was stirred at room temperature for 15 hours. Water was added to the reaction mixture, and this was extracted with EtOAc. The organic layer was washed with 1 M hydrochloric acid, aqueous saturated sodium hydrogencarbonate and brine. This was dried with anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The resulting residue was purified with silica gel column chromatography (eluent: chloroform/MeOH=50/1) to obtain 1.7 g of tert-butyl (1-formylpiperidin-4-yl)carbamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[NH:5]1[CH2:10][CH2:9][CH:8]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH2:7][CH2:6]1.[C:19](OC(=O)C)(=[O:21])C.C(O)=O>O>[CH:19]([N:5]1[CH2:6][CH2:7][CH:8]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:15])([CH3:17])[CH3:16])[CH2:9][CH2:10]1)=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
this was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 1 M hydrochloric acid, aqueous saturated sodium hydrogencarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (eluent: chloroform/MeOH=50/1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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